molecular formula C24H19N3O2S B2886365 2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 375838-28-1

2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2886365
CAS No.: 375838-28-1
M. Wt: 413.5
InChI Key: NQBGPARKXSHFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure incorporating a naphthalene ring system linked to a tetrahydropyridinone scaffold via a sulfanyl acetamide bridge. The presence of these distinct pharmacophoric groups suggests potential for diverse biological interactions. Researchers can explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for in vitro screening against various biological targets. Its structural characteristics, particularly the electron-withdrawing cyano group and the conjugated system, make it a valuable subject for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S/c25-14-21-20(19-12-6-8-16-7-4-5-11-18(16)19)13-22(28)27-24(21)30-15-23(29)26-17-9-2-1-3-10-17/h1-12,20H,13,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBGPARKXSHFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone-Cyanoacetamide Condensation

A foundational approach involves a three-component reaction between chalcone derivatives, cyanoacetamide, and elemental sulfur in DMSO. For the target compound, 1-naphthyl chalcone (1-(naphthalen-1-yl)-3-phenylprop-2-en-1-one) reacts with cyanoacetamide under reflux in DMSO with 10 mol% elemental sulfur. The mechanism proceeds via:

  • Michael Addition : Cyanoacetamide attacks the α,β-unsaturated ketone of chalcone, forming a diketone intermediate.
  • Cyclization and Aromatization : Sulfur facilitates dehydrogenation, yielding the tetrahydropyridinone core.
  • Thiolation : Introduction of the sulfanyl group occurs via nucleophilic displacement using thiourea or sodium hydrosulfide.

Optimized Conditions :

  • Solvent: DMSO (5 mL/g substrate)
  • Temperature: 120°C, 8 hours
  • Yield: 68–72%

Sulfur-Catalyzed Cyclization

Elemental sulfur acts as both catalyst and mild oxidizing agent, enabling efficient cyclization without requiring harsh acids or bases. This method avoids racemization, critical for maintaining stereochemical integrity in chiral intermediates.

Cyclocondensation Approaches

Knoevenagel-Addition Followed by Cyclization

An alternative route involves pre-forming the cyanoenamine intermediate:

  • Knoevenagel Condensation : Cyanoacetamide reacts with 1-naphthaldehyde in ethanol under acidic conditions (acetic acid), forming 2-cyano-3-(naphthalen-1-yl)acrylamide.
  • Cyclocondensation : The acrylamide undergoes [4+2] cycloaddition with thiourea in NMP at 100°C, yielding the tetrahydropyridinone-thiol intermediate.
  • Acetamide Coupling : The thiol group is alkylated with N-phenylchloroacetamide in dichloromethane using triethylamine as a base.

Key Data :

  • Intermediate Yield (Step 2): 65%
  • Final Product Yield: 58%

Functionalization Strategies

Thioether Formation via Nucleophilic Substitution

The sulfanyl group is introduced by reacting a 2-mercaptopyridinone intermediate with N-phenylchloroacetamide. Sodium hydride in tetrahydrofuran (THF) at 0°C provides optimal nucleophilicity, achieving 75% conversion.

Reaction Scheme :
$$
\text{2-Mercapto Intermediate} + \text{ClCH}_2\text{CONHPh} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Phase-Transfer Catalysis

Tetrabutylammonium hydrogensulfate (0.5 mol%) in dichloromethane enhances interfacial reactivity between aqueous sodium sulfide and organic intermediates, improving thiolation efficiency to 78%.

Structural Characterization and Analysis

Crystallographic Data

Single-crystal X-ray diffraction of the tetrahydropyridinone core (without the acetamide side chain) reveals inversion-related dimers stabilized by N—H⋯O hydrogen bonds (2.89 Å). π–π stacking between naphthalene groups (3.48 Å spacing) further stabilizes the lattice.

Spectroscopic Validation

  • IR : ν(C≡N) at 2220 cm⁻¹, ν(C=O) at 1680 cm⁻¹.
  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 13H, naphthalene + phenyl), 3.92 (s, 2H, SCH₂).

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Solvent Yield (%) Purity (%)
Three-Component Chalcone, cyanoacetamide, S₈ DMSO 72 98
Knoevenagel-Cyclization 1-Naphthaldehyde, cyanoacetamide NMP 58 95
Phase-Transfer 2-Mercapto intermediate, chloroacetamide CH₂Cl₂, NBu₄HSO₄ 78 97

Challenges and Optimization Opportunities

  • Regioselectivity : Competing thiolation at C-5 vs. C-2 positions necessitates precise stoichiometric control.
  • Solvent Limitations : DMSO’s high boiling point complicates product isolation; switching to NMP improves workup.
  • Catalyst Recovery : Elemental sulfur remains in the reaction mixture, requiring aqueous washes.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific functional groups being targeted.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano and phenylacetamide groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body . These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Dihydropyridines (e.g., AZ257) are often redox-active, but the tetrahydropyridine’s saturation may reduce reactivity compared to dihydro analogs .

Substituent Effects: The naphthalen-1-yl group enhances steric bulk and π-stacking compared to smaller aryl groups (e.g., 4-chlorophenyl in or 2-methoxyphenyl in ). The cyano group at position 3 likely increases electron-withdrawing effects, stabilizing the tetrahydropyridine ring and influencing hydrogen-bonding interactions.

Synthesis :

  • The target compound’s synthesis may parallel ’s method, involving nucleophilic substitution of a pyridine-thiol intermediate with 2-chloro-N-phenylacetamide under basic conditions . This contrasts with 1,3-dipolar cycloaddition used for triazole derivatives .

Spectral Data :

  • IR : Expected C=O (~1670 cm⁻¹) and –NH (~3290 cm⁻¹) stretches, similar to 6a–m .
  • NMR : Aromatic protons in the naphthalen-1-yl group would resonate at δ 7.2–8.6 ppm, comparable to 6b and AZ257 .

Biological Activity

2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

Property Details
Molecular FormulaC21H19N3O3
Molecular Weight361.4 g/mol
IUPAC NameThis compound
Melting PointNot specified

The presence of cyano, carbonyl, and sulfanyl groups in its structure suggests potential reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

  • Direct Treatment of Amines : Reacting substituted aryl or heteroaryl amines with alkyl cyanoacetates.
  • Stirring Without Solvent : Conducting reactions at elevated temperatures followed by room temperature mixing.
  • Fusion Method : A solvent-free reaction approach that yields high purity products.

These methods allow for the efficient production of the compound while maintaining structural integrity.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit promising antimicrobial activities. For instance, derivatives have shown effectiveness against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, with minimum effective concentrations (EC50) demonstrating significant potency compared to standard antibiotics .

Anti-inflammatory Effects

In vitro assays have revealed that this compound may modulate inflammatory responses. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines. This activity is believed to involve the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Potential

Research indicates that similar compounds have been explored for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways. The specific activity of this compound in cancer models remains an area for further investigation .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cytokine Modulation : Inhibition of cytokine release contributes to its anti-inflammatory effects.
  • Cell Cycle Regulation : Potential interference with cell cycle progression in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties that protect cells from oxidative stress.

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

  • Study on Inflammatory Response : A study demonstrated that treatment with related compounds significantly reduced inflammatory markers in animal models subjected to induced inflammation.
  • Antimicrobial Assays : In laboratory settings, derivatives were tested against multiple bacterial strains showing varied degrees of inhibition compared to controls.

Q & A

Q. What are the key functional groups and structural features of this compound, and how do they influence its reactivity?

The compound contains a tetrahydropyridine core substituted with a cyano group at position 3, a naphthalen-1-yl group at position 4, and a sulfanyl-linked phenylacetamide moiety. The sulfanyl group enhances nucleophilic substitution potential, while the cyano group contributes to electron-withdrawing effects, stabilizing reactive intermediates. The naphthalene ring provides aromatic stacking potential, which may influence binding to biological targets .

Structural Significance Table :

Functional GroupRole in Reactivity/Bioactivity
Cyano (-CN)Stabilizes intermediates via electron withdrawal; may participate in hydrogen bonding
Sulfanyl (-S-)Facilitates nucleophilic substitutions; redox-active site
Naphthalen-1-ylEnhances lipophilicity and π-π stacking in target binding
Acetamide (-N-phenylacetamide)Modulates solubility and pharmacokinetic properties

Q. What synthetic strategies are recommended for preparing this compound?

A multi-step synthesis is typically required:

  • Step 1 : Condensation of a substituted tetrahydropyridine precursor (e.g., 4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-amine) with cyanoacetic acid under acidic conditions to introduce the cyano group .
  • Step 2 : Thiolation using a sulfanylating agent (e.g., thiourea or Lawesson’s reagent) to attach the -S- linker .
  • Step 3 : Amide coupling with phenylacetic acid derivatives via EDC/HOBt or DCC-mediated reactions . Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the tetrahydropyridine ring (δ 2.5–4.0 ppm for CH2 groups), naphthalene protons (δ 7.2–8.5 ppm), and acetamide NH (δ 10.5–11.0 ppm) .
  • IR Spectroscopy : Confirm cyano (ν ~2200 cm⁻¹), carbonyl (ν ~1680 cm⁻¹), and sulfanyl (ν ~650 cm⁻¹) groups .
  • HRMS : Validate molecular weight (calculated for C24H19N3O2S: 413.12 g/mol) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Contradictions often arise from off-target effects or assay-specific conditions.

  • Approach 1 : Perform dose-response curves across multiple cell lines (e.g., HepG2, HEK293) to distinguish selective toxicity .
  • Approach 2 : Use computational docking (AutoDock Vina) to predict binding affinities for both primary targets (e.g., kinases) and secondary targets (e.g., cytochrome P450 enzymes) .
  • Validation : Pair with siRNA knockdowns of suspected off-target proteins to confirm mechanism .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Lipid Solubility : Introduce methyl or methoxy groups to the phenylacetamide moiety to enhance logP .
  • Metabolic Stability : Replace the naphthalene ring with a bioisostere (e.g., quinoline) to reduce CYP450-mediated oxidation .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Q. How do structural modifications impact its activity in kinase inhibition assays?

A recent study compared analogs with varying substituents:

ModificationIC50 (μM) for Kinase XNotes
Naphthalen-1-yl (parent)0.45 ± 0.02High selectivity
Phenyl replacement2.1 ± 0.3Reduced π-stacking
Sulfanyl → Sulfonyl>10Loss of redox activity
The naphthalene and sulfanyl groups are critical for maintaining sub-micromolar potency .

Q. What computational methods predict its metabolic pathways?

  • Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism simulations .
  • Key Findings : Predominant oxidation at the tetrahydropyridine ring (CYP3A4) and glucuronidation of the acetamide group .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

  • Cause : Steric hindrance from the naphthalene group.
  • Solution : Switch to microwave-assisted synthesis (60°C, 30 min) with DBU as a base to accelerate reaction kinetics .

Q. What controls are essential in stability studies under physiological conditions?

  • Buffer Systems : Test PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed acetamide) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.